molecular formula C20H25N3O B5867857 N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide

Cat. No. B5867857
M. Wt: 323.4 g/mol
InChI Key: CVFIKSURMWBCCA-UHFFFAOYSA-N
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Description

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide, also known as NEPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have an affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has also been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide acts as an agonist for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This activation leads to an increase in dopamine and serotonin levels, which can have a positive effect on mood and behavior. N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has also been shown to have an effect on the immune system, specifically by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine and serotonin levels, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to have an effect on the levels of other neurotransmitters such as norepinephrine and acetylcholine. It has also been shown to have an effect on the levels of certain hormones, including cortisol and prolactin. N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to have an effect on the immune system, specifically by inhibiting the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide is its high purity, which makes it ideal for use in laboratory experiments. It has also been shown to have a variety of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide is its relatively limited availability, which can make it difficult to obtain for certain experiments.

Future Directions

There are several potential future directions for research involving N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to determine the efficacy of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide for these conditions. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to determine the long-term effects of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide on the immune system and other physiological processes.

Synthesis Methods

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide can be synthesized through a multi-step process involving the reaction of 4-ethyl-1-piperazinecarboxylic acid with 4-nitrobenzaldehyde, followed by reduction and subsequent reaction with phenylacetyl chloride. This method yields a high purity product that can be used for further research and experimentation.

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIKSURMWBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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